molecular formula C19H15ClN2O3S B11638776 (5Z)-5-(4-chlorobenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-(4-chlorobenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11638776
M. Wt: 386.9 g/mol
InChI Key: XJHVOIDSGJJYIY-YBEGLDIGSA-N
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Description

(5Z)-5-(4-chlorobenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is a synthetic organic compound that belongs to the class of thioxodihydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzylidene group, an ethoxyphenyl group, and a thioxodihydropyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-chlorobenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with 3-ethoxyphenylthiourea in the presence of a base such as sodium hydroxide. This reaction forms an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the thioxodihydropyrimidine core.

    Isomerization: The final step involves the isomerization of the product to obtain the (5Z) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzylidene group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions

    Thiols: Formed from reduction reactions

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-chlorobenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme kinetics and mechanisms.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-bromobenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5Z)-5-(4-methylbenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5Z)-5-(4-fluorobenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of (5Z)-5-(4-chlorobenzylidene)-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern. The presence of the chlorobenzylidene group imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H15ClN2O3S/c1-2-25-15-5-3-4-14(11-15)22-18(24)16(17(23)21-19(22)26)10-12-6-8-13(20)9-7-12/h3-11H,2H2,1H3,(H,21,23,26)/b16-10-

InChI Key

XJHVOIDSGJJYIY-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)NC2=S

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)NC2=S

Origin of Product

United States

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